molecular formula C17H15ClO4S B2915770 methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate CAS No. 147435-97-0

methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate

Cat. No.: B2915770
CAS No.: 147435-97-0
M. Wt: 350.81
InChI Key: OXFBMFHALYDEPK-LFIBNONCSA-N
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Description

Methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate is an organic compound notable for its intricate structure and various functional groups. This compound is characterized by the presence of a chloro-substituted phenyl ring and a sulfonyl group, making it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate generally involves a multi-step process. One typical route might include the initial formation of the enone through a condensation reaction, followed by the introduction of the sulfonyl group via sulfonation. This synthesis can be achieved under various conditions, often requiring the use of catalysts or specific solvents to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve streamlined processes that utilize high-throughput reactors and optimized reaction conditions. Continuous flow chemistry is a potential method that ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : It can also be reduced, potentially affecting the carbon-carbon double bond or the sulfonyl group.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl ring, introducing various substituents depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) over palladium (Pd) catalysts.

  • Substitution: : Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in appropriate solvents are used.

Major Products Formed

The reactions lead to a variety of products, ranging from simple alcohols and ketones (in oxidation/reduction) to more complex substituted aromatics (in substitution reactions).

Scientific Research Applications

This compound finds numerous applications across different fields:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

  • Biology: : Used in studying biological pathways and interactions due to its reactive functional groups.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The effects of methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate are exerted through various molecular interactions. The enone moiety can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. The sulfonyl group provides a site for further functionalization and interaction with biological targets.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as methyl (2E)-3-(4-fluorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate or methyl (2E)-3-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)prop-2-enoate, our compound stands out due to the unique reactivity conferred by the chloro group on the phenyl ring.

List of Similar Compounds

  • Methyl (2E)-3-(4-fluorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate

  • Methyl (2E)-3-(4-bromophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate

  • Methyl (2E)-3-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)prop-2-enoate

This complex and versatile compound offers a wealth of opportunities for research and application across various scientific disciplines.

Properties

IUPAC Name

methyl (E)-3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4S/c1-12-3-9-15(10-4-12)23(20,21)16(17(19)22-2)11-13-5-7-14(18)8-6-13/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFBMFHALYDEPK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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